(1S)-1-Amino-2,2-difluorocyclopropane-1-carboxylic acid (1S)-1-Amino-2,2-difluorocyclopropane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 724700-75-8
VCID: VC3856936
InChI: InChI=1S/C4H5F2NO2/c5-4(6)1-3(4,7)2(8)9/h1,7H2,(H,8,9)/t3-/m0/s1
SMILES: C1C(C1(F)F)(C(=O)O)N
Molecular Formula: C4H5F2NO2
Molecular Weight: 137.08 g/mol

(1S)-1-Amino-2,2-difluorocyclopropane-1-carboxylic acid

CAS No.: 724700-75-8

Cat. No.: VC3856936

Molecular Formula: C4H5F2NO2

Molecular Weight: 137.08 g/mol

* For research use only. Not for human or veterinary use.

(1S)-1-Amino-2,2-difluorocyclopropane-1-carboxylic acid - 724700-75-8

Specification

CAS No. 724700-75-8
Molecular Formula C4H5F2NO2
Molecular Weight 137.08 g/mol
IUPAC Name (1S)-1-amino-2,2-difluorocyclopropane-1-carboxylic acid
Standard InChI InChI=1S/C4H5F2NO2/c5-4(6)1-3(4,7)2(8)9/h1,7H2,(H,8,9)/t3-/m0/s1
Standard InChI Key GUHVJYNNYXSCSR-VKHMYHEASA-N
Isomeric SMILES C1[C@@](C1(F)F)(C(=O)O)N
SMILES C1C(C1(F)F)(C(=O)O)N
Canonical SMILES C1C(C1(F)F)(C(=O)O)N

Introduction

Chemical Identity and Structural Characteristics

(1S)-1-Amino-2,2-difluorocyclopropane-1-carboxylic acid (CAS: 724700-75-8) is a chiral fluorinated cyclopropane with the molecular formula C4H5F2NO2\text{C}_4\text{H}_5\text{F}_2\text{NO}_2 and a molecular weight of 137.08 g/mol . Its IUPAC name, (1S)-1-amino-2,2-difluorocyclopropane-1-carboxylic acid, reflects the stereospecific configuration at the cyclopropane ring’s first carbon. The compound’s structure features a cyclopropane ring substituted with two fluorine atoms at the 2-position, an amino group at the 1-position, and a carboxylic acid moiety .

Table 1: Molecular Identity of DFACC-S

PropertyValue
CAS Number724700-75-8
Molecular FormulaC4H5F2NO2\text{C}_4\text{H}_5\text{F}_2\text{NO}_2
Molecular Weight137.08 g/mol
IUPAC Name(1S)-1-amino-2,2-difluorocyclopropane-1-carboxylic acid
SMILESC1C@@(C(=O)O)N

The stereochemistry of DFACC-S distinguishes it from its enantiomer, (1R)-1-Amino-2,2-difluorocyclopropane-1-carboxylic acid (DFACC-R), which exhibits distinct biochemical interactions .

Synthesis and Enantioselective Preparation

The synthesis of DFACC-S involves multi-step organic transformations, with enantioselective methods critical for obtaining the desired stereoisomer. A representative pathway, adapted from studies on related fluorocyclopropanes , includes:

  • Silylation and Cyclization:

    • A pro-chiral diol undergoes silylation to introduce protective groups, followed by cyclization using difluorocarbene to form the difluorocyclopropane ring .

    • Example: Silylation of 2-(4′-methoxyphenyl)-2-propen-1-ol yields a protected intermediate, which reacts with difluorocarbene to generate the cyclopropane core .

  • Oxidation and Curtius Rearrangement:

    • The alcohol intermediate is oxidized to a carboxylic acid, followed by a Curtius rearrangement to introduce the amino group .

    • This step ensures retention of stereochemistry through chiral auxiliary use or enzymatic resolution .

  • Deprotection and Purification:

    • Acidic deprotection of the Boc group and subsequent purification via cation exchange chromatography yield DFACC-S as an HCl salt .

Table 2: Key Synthesis Steps

StepReagents/ConditionsOutcome
SilylationChlorotrimethylsilane, baseProtected diol intermediate
CyclizationDifluorocarbene, heatDifluorocyclopropane formation
Curtius RearrangementDiphenylphosphoryl azideAmino group introduction
DeprotectionHCl, DOWEX 50WX8 resinChiral DFACC-S isolation

Physicochemical Properties and Stability

DFACC-S exhibits notable instability under physiological conditions, a trait linked to its gem-difluorocyclopropane moiety. Kinetic studies reveal that DFACC-S decomposes via specific-base catalysis to form 3-fluoro-2-oxobut-3-enoic acid (Figure 1) . The decomposition follows first-order kinetics with a rate constant of 0.18±0.01min10.18 \pm 0.01 \, \text{min}^{-1} at pH 7.4 .

DFACC-SOH3-Fluoro-2-oxobut-3-enoic acid+NH3\text{DFACC-S} \xrightarrow{\text{OH}^-} \text{3-Fluoro-2-oxobut-3-enoic acid} + \text{NH}_3

This instability complicates in vivo applications but provides insights into cyclopropane ring reactivity under enzymatic conditions .

Biological Activity and Mechanistic Insights

Inhibition of ACC Deaminase

DFACC-S acts as a slow-dissociating inhibitor of ACC deaminase, an enzyme critical in ethylene biosynthesis pathways . Binding studies demonstrate submicromolar affinity (Ki<1μMK_i < 1 \, \mu\text{M}), with inhibition kinetics consistent with a two-step mechanism:

  • Rapid formation of an initial enzyme-inhibitor complex.

  • Slow isomerization to a tighter-binding complex .

Role in Ethylene Regulation

By inhibiting ACC deaminase, DFACC-S modulates ethylene levels in plants, influencing processes such as fruit ripening and stress responses . Comparative studies with DFACC-R suggest enantiomer-specific interactions, though structural data on enzyme binding remain limited .

Research Applications and Future Directions

DFACC-S serves as a mechanistic probe for studying ACC deaminase catalysis and fluorocyclopropane reactivity. Recent applications include:

  • Enzyme Kinetics: Elucidating the role of fluorine substituents in transition-state stabilization .

  • Stereochemical Studies: Comparing DFACC-S and DFACC-R to explore enantioselective enzyme interactions .

Future research should address:

  • Structural Characterization: X-ray crystallography of DFACC-S bound to ACC deaminase.

  • In Vivo Stability Optimization**: Prodrug strategies to mitigate decomposition.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator